2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid
Description
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
Properties
Molecular Formula |
C10H6BrNO2S |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
KAZWLSFXKRUGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated ketone reacts with a thioamide under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions:
These reactions highlight the bromide’s role in forming C–N bonds, critical for synthesizing bioactive amides and carbamates.
Esterification and Hydrolysis
The carboxylic acid group participates in esterification and reversible hydrolysis:
-
Esterification : Treatment with thionyl chloride followed by methanol yields methyl esters (e.g., methyl 2-bromobenzo[d]thiazole-6-carboxylate, 99% yield under THF/H₂O with LiOH) .
-
Hydrolysis : Esters revert to carboxylic acids under basic conditions (e.g., lithium hydroxide in THF/water).
Oxidation Reactions
The thiazole sulfur can oxidize to sulfoxides or sulfones, though direct data for this compound is limited. Analogous thiazoles form sulfoxides using H₂O₂ or mCPBA .
Decarboxylation and Functionalization
Under acidic or thermal conditions, decarboxylation occurs:
-
Reaction with NaNO₂ in H₂SO₄ at 100°C removes CO₂, yielding brominated isothiazoles (95–99% yield) .
Coupling Reactions
The bromophenyl group enables cross-coupling (e.g., Suzuki-Miyaura), though explicit examples require extrapolation from similar systems .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
-
Anticancer activity : Ethyl carboxylate or pyrazole substitutions enhance cytotoxicity (IC₅₀ < 10 µM in some cases) .
-
Carbonic anhydrase inhibition : Free amino and carboxylic acid groups improve binding affinity (Kᵢ ≈ 50 nM) .
Key Data Tables
Table 1: Reaction Conditions for Amide Formation
| Substrate | Reagent | Solvent | Temp/Time | Product Yield |
|---|---|---|---|---|
| 2-Bromo-benzothiazole-6-carboxylic acid | Oxalyl chloride, DMF | DCM | RT, 3 h | 90% |
Table 2: Hydrolysis of Esters
| Ester Derivative | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 2-bromobenzo[d]thiazole-6-carboxylate | LiOH·H₂O | THF/H₂O, RT, 12 h | 2-Bromo-benzothiazole-6-carboxylic acid | 99% |
Scientific Research Applications
Anticancer Activity
The thiazole moiety, including derivatives like 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid, has been extensively studied for its anticancer properties. Various studies have demonstrated that thiazole derivatives exhibit selective cytotoxicity against different cancer cell lines.
Case Studies and Findings:
-
Cytotoxicity Against Cancer Cell Lines:
A study reported that thiazole derivatives showed promising results against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as a lead compound for developing anticancer agents . -
Mechanistic Insights:
Research has indicated that the presence of specific substituents on the thiazole ring can enhance anticancer activity. For instance, compounds with electron-withdrawing groups demonstrated improved efficacy against cancer cells due to their ability to induce apoptosis through various pathways .
Antimicrobial Properties
In addition to its anticancer applications, 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid has shown significant antimicrobial activity against various pathogens.
Antimicrobial Efficacy:
-
Broad-Spectrum Activity:
Preliminary antimicrobial testing revealed that thiazole derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . -
Specific Case Studies:
A recent study demonstrated that certain thiazole derivatives were effective against resistant strains of bacteria, highlighting their potential use in developing new antibiotics .
Synthetic Intermediate in Organic Chemistry
The unique structural features of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid make it a valuable intermediate in organic synthesis.
Applications in Synthesis:
-
Building Block for Complex Molecules:
This compound can serve as a precursor for synthesizing more complex thiazole-containing compounds. Its reactivity allows for modifications that can lead to the development of novel pharmaceuticals with enhanced biological activities . -
Synthetic Routes:
Various synthetic methodologies have been developed to modify the thiazole ring or introduce additional functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug design .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Effective against various cancer cell lines (e.g., A549, U251) | IC50 values indicate significant cytotoxicity |
| Antimicrobial Properties | Active against Gram-positive and Gram-negative bacteria | High efficacy against resistant strains |
| Synthetic Intermediate | Useful for synthesizing complex thiazole derivatives | Facilitates exploration of SAR in drug design |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, while the thiazole ring can participate in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(4-Bromo-phenyl)-thiazole-5-carboxylic acid: Similar but with the bromine atom in a different position on the phenyl ring.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, bromine atom, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications.
Biological Activity
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a bromine atom on the phenyl group that enhances its reactivity. Its molecular formula is with a molecular weight of approximately 312.182 g/mol.
1. Anticancer Activity
Research indicates that thiazole derivatives, including 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid, exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation.
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by disrupting cell cycle progression and triggering mitochondrial pathways. In vitro studies have reported IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating moderate potency .
2. Antibacterial Activity
The compound also demonstrates antibacterial properties against several strains of bacteria, including E. faecalis and K. pneumoniae.
- Minimum Inhibitory Concentration (MIC) : In comparative studies, the MIC for related compounds ranged from 40 to 50 µg/mL, showing effectiveness comparable to standard antibiotics like ceftriaxone .
3. Antiviral Activity
Recent investigations into the antiviral potential of thiazole derivatives have highlighted their ability to act against various viral targets.
- Case Study : A related thiazole derivative exhibited low micromolar EC50 values in inhibiting viral replication in vitro, emphasizing the potential for structural optimization to enhance efficacy against specific viral pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 7 - 20 µM | |
| Antibacterial | E. faecalis | 40 - 50 µg/mL | |
| Antiviral | Viral Infections | Low micromolar |
The biological activity of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell metabolism and bacterial growth.
- Cell Cycle Disruption : It has been shown to induce cell cycle arrest at the S phase, leading to increased apoptosis in cancer cells.
Q & A
Basic: How can synthetic routes for 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves coupling a 3-bromophenyl substituent to a thiazole-5-carboxylic acid core. Optimization strategies include:
- Reagent Selection: Use Hantzsch thiazole synthesis with α-bromoketones and thioureas, as demonstrated in analogous thiazole-5-carboxylic acid derivatives (e.g., 71% yield for 2-(2-fluorophenyl) analogs via column chromatography purification) .
- Temperature Control: Maintain reaction temperatures between 80–100°C to prevent side reactions, as seen in thiazole-5-carboxamide syntheses .
- Purification: Employ gradient elution column chromatography (e.g., silica gel, hexane/ethyl acetate) followed by recrystallization (e.g., from ethanol/water) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
